REACTION_CXSMILES
|
[BH4-].[Na+].[F:3][C:4]1[CH:23]=[CH:22][C:7]([C:8]([C:10]2[CH:18]=[CH:17][C:13]([C:14](O)=[O:15])=[CH:12][C:11]=2[C:19](O)=[O:20])=O)=[CH:6][CH:5]=1.S(OC)(OC)(=O)=O.O>C1COCC1>[F:3][C:4]1[CH:23]=[CH:22][C:7]([CH:8]2[C:10]3[C:11](=[CH:12][C:13]([CH2:14][OH:15])=[CH:17][CH:18]=3)[CH2:19][O:20]2)=[CH:6][CH:5]=1 |f:0.1|
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Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
26 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C(=O)C2=C(C=C(C(=O)O)C=C2)C(=O)O)C=C1
|
Name
|
|
Quantity
|
260 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
51 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OC)OC
|
Name
|
|
Quantity
|
130 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
130 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
55 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 60° C. for 5 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
ADDITION
|
Details
|
After the dropwise addition
|
Type
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TEMPERATURE
|
Details
|
the mixture was refluxed for 5 hr
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
THF was evaporated under reduced pressure
|
Type
|
ADDITION
|
Details
|
To the residue was added 85% phosphoric acid (52 g)
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Type
|
ADDITION
|
Details
|
Water (390 ml) was added
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled
|
Type
|
FILTRATION
|
Details
|
The generated crystals were collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
to give crude 1-(4′-fluorophenyl)-1,3-dihydroisobenzofuran-5-ylmethanol (20.4 g)
|
Type
|
CUSTOM
|
Details
|
This was recrystallized from a mixed solvent of ethyl acetate and heptane (2:3)
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)C1OCC2=CC(=CC=C12)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18.9 g | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 85.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |